molecular formula C7H9BrCl2N2 B1417738 (R)-1-(5-Bromo-3-chloropyridin-2-yl)ethan-1-amine hydrochloride CAS No. 1259693-85-0

(R)-1-(5-Bromo-3-chloropyridin-2-yl)ethan-1-amine hydrochloride

Cat. No. B1417738
M. Wt: 271.97 g/mol
InChI Key: WQWYOVGAKHBZKG-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07074742B2

Procedure details

Under nitrogen, 4.1 g of the title compound from Step B was added to a suspension of sodium hydride (60% oil suspension) in 30 mL of dry N,N-dimethylformamide, cooled to 0° C. N-(Diphenylmethylene)glycine ethyl ester (4.6 g) was added in portions with no exotherm, and the mixture was stirred at room temperature for 3 hours. Then, 3.4 mL of methyl iodide was added at <30° C. and the reaction mixture was stirred overnight at room temperature. The reaction mixture was diluted with water and extracted with diethyl ether (2×). The combined extracts were washed with saturated brine (1×) and reduced in vacuo to an oil that was then refluxed in 50 mL of 12N HCl for 4 hours. The reaction mixture was reduced in vacuo to an oil, cooled, and slurried with diethyl ether overnight. The ether was then decanted off and the residue was dried in a vacuum oven to give 1.3 g of the desired intermediate as a solid. NMR(CDCl3; 300 MHz): 1.40 and 1.46 (2 doublets, 3H, J is 7.0 Hz), 4.7 (m, 1H), 8.48 (d, 1H, J is 1.8), 8.6 (bs, 3H), 8.79 (d, 1H, J is 1.9 Hz).
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
3.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
desired intermediate

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([Cl:9])[C:5]([Cl:8])=[N:6][CH:7]=1.[H-].[Na+].C(O[C:15](=O)[CH2:16][N:17]=C(C1C=CC=CC=1)C1C=CC=CC=1)C.CI>CN(C)C=O.O>[ClH:8].[Br:1][C:2]1[CH:3]=[C:4]([Cl:9])[C:5]([CH:16]([CH3:15])[NH2:17])=[N:6][CH:7]=1 |f:1.2,7.8|

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
4.6 g
Type
reactant
Smiles
C(C)OC(CN=C(C1=CC=CC=C1)C1=CC=CC=C1)=O
Step Three
Name
Quantity
3.4 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred overnight at room temperature
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×)
WASH
Type
WASH
Details
The combined extracts were washed with saturated brine (1×)
TEMPERATURE
Type
TEMPERATURE
Details
was then refluxed in 50 mL of 12N HCl for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
slurried with diethyl ether overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The ether was then decanted off
CUSTOM
Type
CUSTOM
Details
the residue was dried in a vacuum oven

Outcomes

Product
Details
Reaction Time
3 h
Name
desired intermediate
Type
product
Smiles
Cl.BrC=1C=C(C(=NC1)C(N)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: CALCULATEDPERCENTYIELD 27.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.